Cas no 2680807-72-9 (benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate)
benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28287065
- 2680807-72-9
- benzyl N-[1-(2-hydroxyphenyl)propan-2-yl]carbamate
- benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate
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- Inchi: 1S/C17H19NO3/c1-13(11-15-9-5-6-10-16(15)19)18-17(20)21-12-14-7-3-2-4-8-14/h2-10,13,19H,11-12H2,1H3,(H,18,20)
- InChI Key: RVAODWYCGYKHKY-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC(C)CC1C=CC=CC=1O)=O
Computed Properties
- Exact Mass: 285.13649347g/mol
- Monoisotopic Mass: 285.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 58.6Ų
benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28287065-1g |
benzyl N-[1-(2-hydroxyphenyl)propan-2-yl]carbamate |
2680807-72-9 | 1g |
$1214.0 | 2023-09-08 | ||
| Enamine | EN300-28287065-5g |
benzyl N-[1-(2-hydroxyphenyl)propan-2-yl]carbamate |
2680807-72-9 | 5g |
$3520.0 | 2023-09-08 | ||
| Enamine | EN300-28287065-10g |
benzyl N-[1-(2-hydroxyphenyl)propan-2-yl]carbamate |
2680807-72-9 | 10g |
$5221.0 | 2023-09-08 | ||
| Enamine | EN300-28287065-0.05g |
benzyl N-[1-(2-hydroxyphenyl)propan-2-yl]carbamate |
2680807-72-9 | 0.05g |
$1020.0 | 2023-09-08 | ||
| Enamine | EN300-28287065-0.1g |
benzyl N-[1-(2-hydroxyphenyl)propan-2-yl]carbamate |
2680807-72-9 | 0.1g |
$1068.0 | 2023-09-08 | ||
| Enamine | EN300-28287065-0.25g |
benzyl N-[1-(2-hydroxyphenyl)propan-2-yl]carbamate |
2680807-72-9 | 0.25g |
$1117.0 | 2023-09-08 | ||
| Enamine | EN300-28287065-0.5g |
benzyl N-[1-(2-hydroxyphenyl)propan-2-yl]carbamate |
2680807-72-9 | 0.5g |
$1165.0 | 2023-09-08 | ||
| Enamine | EN300-28287065-1.0g |
benzyl N-[1-(2-hydroxyphenyl)propan-2-yl]carbamate |
2680807-72-9 | 1g |
$1214.0 | 2023-05-25 | ||
| Enamine | EN300-28287065-2.5g |
benzyl N-[1-(2-hydroxyphenyl)propan-2-yl]carbamate |
2680807-72-9 | 2.5g |
$2379.0 | 2023-09-08 | ||
| Enamine | EN300-28287065-5.0g |
benzyl N-[1-(2-hydroxyphenyl)propan-2-yl]carbamate |
2680807-72-9 | 5g |
$3520.0 | 2023-05-25 |
benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate
Introduction to Benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate (CAS No. 2680807-72-9)
Benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate, with the chemical identifier CAS No. 2680807-72-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of carbamates, which are known for their diverse biological activities and applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a benzyl group and a N-1-(2-hydroxyphenyl)propan-2-yl moiety, contribute to its unique chemical properties and potential therapeutic applications.
The benzyl group is a common pharmacophore in drug design due to its ability to enhance lipophilicity and improve bioavailability. In contrast, the 2-hydroxyphenyl moiety introduces a hydroxyl functional group into the aromatic ring, which can participate in hydrogen bonding interactions and influence the compound's solubility and binding affinity. The combination of these structural elements makes Benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate a promising candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in carbamates as potential therapeutic agents. Carbamates have been explored for their antimicrobial, anti-inflammatory, and analgesic properties. The hydroxyl group in the 2-hydroxyphenyl ring of Benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate may play a crucial role in modulating its biological activity by facilitating interactions with biological targets. This compound has been studied for its potential role in modulating enzyme activity and receptor binding, which are key mechanisms in drug action.
One of the most exciting areas of research involving Benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate is its potential application in oncology. Preliminary studies have suggested that carbamates can interfere with key signaling pathways involved in cancer cell proliferation and survival. The structural features of this compound may allow it to inhibit enzymes such as kinases and phosphodiesterases, which are often overexpressed in tumor cells. Additionally, the benzyl group may enhance the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system tumors.
The synthesis of Benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the reaction of benzoyl chloride with 2-hydroxyaniline to form an intermediate amide derivative. This intermediate is then reacted with propanaldehyde to introduce the propan-2-yl group, followed by carbamate formation using an appropriate carbamate source. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies may be employed to improve reaction efficiency and selectivity.
In terms of pharmacokinetics, Benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate exhibits moderate solubility in water due to the presence of the hydroxyl group, which enhances polar interactions. However, its lipophilicity is influenced by the benzyl group, which can improve membrane permeability. These properties suggest that this compound may have a reasonable bioavailability after oral administration, making it suitable for systemic therapy. Further studies are needed to evaluate its metabolic stability and excretion pathways to optimize dosing regimens.
The safety profile of Benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate is still under investigation, but preliminary toxicology studies have shown that it exhibits low acute toxicity at tested doses. However, long-term studies are necessary to assess potential chronic side effects and interactions with other drugs. Pharmacogenomic studies may also provide insights into how genetic variations among individuals affect responses to this compound, which can help in personalized medicine approaches.
In conclusion, Benzyl N-1-(2-hydroxyphenyl)propan-2-ylcarbamate (CAS No. 2680807-72-9) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research in drug discovery, particularly in oncology and other therapeutic areas where carbamates have shown promise. As research continues to uncover new biological activities and synthetic strategies for this compound, it is likely to play an important role in future medical treatments.
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